(S)-N-(1-(5-(2-methoxyquinolin-3-yl)-1H-imidazol-2-yl)-7-oxooctyl)-1-methylazetidine-3-carboxamide
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Overview
Description
3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- is a complex organic compound that belongs to the class of azetidinecarboxamides This compound is characterized by its unique structure, which includes a quinoline moiety, an imidazole ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce imidazole-modified compounds .
Scientific Research Applications
3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- involves its interaction with specific molecular targets and pathways within biological systems. The quinoline and imidazole moieties play a crucial role in binding to target proteins and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a quinoline moiety, such as chloroquine and hydroxychloroquine, are known for their antimalarial and antiviral properties.
Imidazole derivatives: Compounds like metronidazole and ketoconazole are widely used for their antimicrobial and antifungal activities.
Uniqueness
3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- is unique due to its combination of azetidine, quinoline, and imidazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C27H35N5O3 |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-[(1S)-1-[5-(2-methoxyquinolin-3-yl)-1H-imidazol-2-yl]-7-oxononyl]-1-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C27H35N5O3/c1-4-20(33)11-6-5-7-13-23(30-26(34)19-16-32(2)17-19)25-28-15-24(29-25)21-14-18-10-8-9-12-22(18)31-27(21)35-3/h8-10,12,14-15,19,23H,4-7,11,13,16-17H2,1-3H3,(H,28,29)(H,30,34)/t23-/m0/s1 |
InChI Key |
AWTXQEUYEIEIGL-QHCPKHFHSA-N |
Isomeric SMILES |
CCC(=O)CCCCC[C@@H](C1=NC=C(N1)C2=CC3=CC=CC=C3N=C2OC)NC(=O)C4CN(C4)C |
Canonical SMILES |
CCC(=O)CCCCCC(C1=NC=C(N1)C2=CC3=CC=CC=C3N=C2OC)NC(=O)C4CN(C4)C |
Origin of Product |
United States |
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